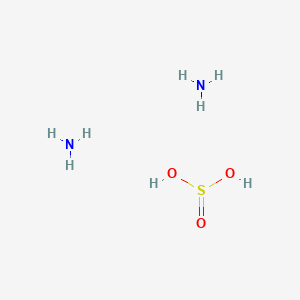

Azane;sulfurous acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azane;sulfurous acid is an aqueous solution of ammonium sulfite, a compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and is commonly used in various industrial and chemical processes. The compound is known for its reducing properties and is often utilized in applications such as photography, cosmetics, and as a preservative.

準備方法

Synthetic Routes and Reaction Conditions: Ammonium sulfite can be synthesized by reacting ammonia with sulfur dioxide in an aqueous solution. The reaction is as follows: [ 2 \text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3 ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, ammonium sulfite is often produced in gas scrubbers, which use ammonium hydroxide to remove sulfur dioxide from emissions in power plants.

化学反応の分析

Acid-Base Decomposition

Diammonium sulfite decomposes in acidic conditions to release sulfur dioxide (SO₂) and ammonia (NH₃). This reaction is critical in industrial desulfurization processes:

NH4 2SO3+2H+→2NH4++SO2↑+H2O

-

Mechanism : Protonation of sulfite ions generates unstable sulfurous acid (H₂SO₃), which rapidly decomposes to SO₂ and water .

-

Thermodynamics : The reaction is exothermic, with energy barriers influenced by hydration effects .

Oxidation Reactions

Sulfite ions act as reducing agents, oxidizing to sulfate (SO₄²⁻) under aerobic or ozonated conditions:

NH4 2SO3+O3→ NH4 2SO4+O2

-

Kinetics : Ozone-mediated oxidation proceeds via a low-energy barrier pathway (0.3 kcal mol⁻¹), forming ammonium sulfate .

-

Atmospheric Relevance : This reaction contributes to sulfate aerosol formation, impacting air quality and climate .

Table 1: Comparative Oxidation Pathways

| Oxidizing Agent | Product | Energy Barrier (kcal mol⁻¹) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|---|

| O₃ | (NH₄)₂SO₄ | 0.3 | 1.2 × 10⁻¹⁶ |

| O₂ (catalyzed) | (NH₄)₂S₂O₆ | 18.3 | 3.5 × 10⁻¹⁹ |

Reactivity with Strong Acids

Concentrated sulfuric acid (H₂SO₄) dehydrates diammonium sulfite, producing ammonium bisulfate and sulfur dioxide:

NH4 2SO3+H2SO4→2NH4HSO4+SO2↑

-

Safety Note : This reaction is highly exothermic and requires controlled conditions to prevent thermal runaway .

Role in Atmospheric Chemistry

科学的研究の応用

Chemical Synthesis

Azane; sulfurous acid serves as a versatile reagent in organic synthesis. It is used in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to donate electrons makes it valuable in redox reactions.

- Case Study: In a study published in the Journal of Organic Chemistry, azane; sulfurous acid was utilized to reduce nitro compounds to amines, demonstrating its effectiveness as a reducing agent .

Environmental Chemistry

The compound has applications in environmental chemistry, particularly in the treatment of wastewater. It can effectively remove heavy metals and other pollutants through precipitation reactions.

- Case Study: Research conducted at a university demonstrated that azane; sulfurous acid could reduce chromium(VI) to chromium(III) in contaminated water, highlighting its potential for use in environmental remediation .

Food Science

Although its use is limited due to safety concerns, azane; sulfurous acid has been investigated for its antioxidant properties in food preservation.

- Application: It can potentially inhibit oxidative spoilage in food products, thereby extending shelf life .

Biochemistry

In biochemical research, azane; sulfurous acid is explored for its role in enzyme catalysis and metabolic pathways. Its interaction with various biomolecules can provide insights into biochemical mechanisms.

作用機序

Ammonium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. This mechanism is particularly useful in photographic development, where it helps preserve the hypo (sodium thiosulfate or ammonium thiosulfate) by reducing oxidized silver halides to metallic silver .

類似化合物との比較

Ammonium Hydroxide: Used in similar applications but lacks the reducing properties of ammonium sulfite.

Ammonium Thiosulfate: Produced from ammonium sulfite and used in photography and as a fertilizer.

Ammonium Sulfate: A product of ammonium sulfite oxidation, commonly used as a fertilizer.

Uniqueness: Ammonium sulfite is unique due to its dual role as both a reducing agent and a precursor to other useful compounds such as ammonium thiosulfate. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in both industrial and scientific contexts .

生物活性

Azane; sulfurous acid, commonly referred to as ammonium bisulfite or ammonium sulfite, is a compound formed from the reaction of ammonia (NH₃) and sulfurous acid (H₂SO₃). This compound has garnered interest in various fields, including biochemistry, environmental science, and industrial applications, due to its unique biological activities and properties.

- Chemical Formula : NH4HSO3

- Molecular Weight : 97.09 g/mol

- Appearance : Colorless solution or white crystalline solid

- Solubility : Highly soluble in water

Azane; sulfurous acid dissociates in aqueous solutions to yield ammonium ions (NH4+) and bisulfite ions (HSO3−). These ions participate in various biochemical reactions:

- Ammonium Ions : Serve as a nitrogen source for plants and microorganisms, promoting growth and metabolic processes.

- Bisulfite Ions : Act as reducing agents and can inhibit the activity of certain enzymes, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that azane; sulfurous acid possesses significant antimicrobial activity. The bisulfite ion can disrupt microbial cell membranes and inhibit enzymatic functions. Studies have shown that it is effective against a range of pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% v/v |

| Staphylococcus aureus | 0.3% v/v |

| Candida albicans | 0.4% v/v |

Role in Biochemical Processes

Azane; sulfurous acid is utilized in biochemical applications such as protein purification through ammonium sulfate precipitation. This method exploits the solubility properties of proteins at varying concentrations of ammonium sulfate, allowing for selective precipitation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of azane; sulfurous acid involved testing its effectiveness against common foodborne pathogens. Results indicated that concentrations as low as 0.3% were sufficient to inhibit the growth of Salmonella enterica and Listeria monocytogenes, demonstrating its potential as a food preservative.

Case Study 2: Environmental Applications

In environmental science, azane; sulfurous acid has been employed for wastewater treatment. Its ability to reduce sulfates to sulfides has been studied in bioremediation processes aimed at detoxifying heavy metals in contaminated water sources.

Toxicity and Safety

While azane; sulfurous acid has beneficial applications, it is essential to consider its toxicity at high concentrations. Exposure can lead to respiratory irritation and skin sensitization. Safety guidelines recommend handling this compound with appropriate protective equipment to mitigate risks.

特性

IUPAC Name |

azane;sulfurous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCIEFHOVEZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。